molecular formula C12H12N2O B13741483 5,7-Dimethylquinoline-3-carboxamide

5,7-Dimethylquinoline-3-carboxamide

Cat. No.: B13741483
M. Wt: 200.24 g/mol
InChI Key: WIJZWCZCTUGUHJ-UHFFFAOYSA-N
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Description

5,7-Dimethylquinoline-3-carboxamide is a quinoline-based compound provided as a high-purity solid for research use. It belongs to a class of nitrogen-containing heterocyclic aromatic analogues known as quinoline-3-carboxamides, which are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and pharmacological properties . Quinoline-3-carboxamides are of significant interest in medicinal chemistry for the development of novel therapeutic agents. Research into analogous compounds has demonstrated their potential as inhibitors of key enzymes like hematopoietic prostaglandin D synthase (H-PGDS), a target implicated in allergic asthma, atopic dermatitis, and Duchenne muscular dystrophy . Furthermore, the quinoline carboxamide structure is found in agents with anti-inflammatory, antioxidant, and immunomodulatory properties . Some derivatives have also been explored as potent and selective antagonists of the P2X7 receptor, a key player in the tumor microenvironment of various cancers, including breast cancer, suggesting potential applications in oncology research . The mechanism of action for this chemical family varies with the specific biological target. For instance, as H-PGDS inhibitors, related quinoline-3-carboxamides bind competitively in the enzyme's active site, often forming critical interactions such as a hydrogen bond between the carboxamide NH and the cysteine sulfur of the glutathione cofactor . In other contexts, such as P2X7 receptor antagonism, these compounds can effectively inhibit ATP-induced calcium mobilization in cancer cell lines, leading to reduced cell proliferation and the induction of apoptosis . This product is intended for proteomics research and early-stage drug discovery applications, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. Researchers will find it a valuable tool for investigating new treatments for inflammatory diseases, autoimmune disorders, and cancer. Handling Note: For Research Use Only (RUO). Not intended for diagnostic or therapeutic purposes. Handle with care in a well-ventilated area, using appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed handling and disposal information.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5,7-dimethylquinoline-3-carboxamide

InChI

InChI=1S/C12H12N2O/c1-7-3-8(2)10-5-9(12(13)15)6-14-11(10)4-7/h3-6H,1-2H3,(H2,13,15)

InChI Key

WIJZWCZCTUGUHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=NC2=C1)C(=O)N)C

Origin of Product

United States

Preparation Methods

Detailed Reaction Scheme Example

A representative synthesis based on the coupling method is as follows:

  • Dissolve N-ethyl aniline (or suitable amine) in methylene chloride or chloroform under nitrogen atmosphere at 25-30°C.
  • Add dichlorotriphenyl phosphorane and stir for 10-15 minutes.
  • Add substituted 1-methyl-2-oxo-quinoline-3-carboxylic acid.
  • Heat the mixture to reflux (40-45°C for methylene chloride, higher for toluene) and stir for 3 hours.
  • Remove solvent under vacuum below 55°C.
  • Cool the residue and add ethyl acetate and water to precipitate the product.
  • Filter, wash, and dry the solid to obtain the quinoline-3-carboxamide derivative with high purity.

Purification and Characterization

  • The crude product is isolated by filtration and washed with water and organic solvents.
  • Drying is performed under reduced pressure using vacuum tray dryers or rotary evaporators to minimize residual solvent content, complying with International Conference on Harmonization (ICH) guidelines.
  • Purity is confirmed by High-Performance Liquid Chromatography (HPLC), with typical purities exceeding 99%.
  • Structural confirmation is achieved by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) and mass spectrometry.

Comparative Table of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages Yield & Purity
Coupling with Dichlorotriphenyl Phosphorane Substituted quinoline acid + N-alkylaniline, base (DIPEA), methylene chloride, 25-45°C, 3-7 h High yield, high purity, scalable, less hazardous reagents Requires coupling reagent, solvent removal steps 80-90% yield, >99% purity (HPLC)
Multi-step halogenation and substitution Halogenation, thionyl chloride activation, amide formation, LiAlH4 reduction Versatile for diverse substitutions Longer synthesis, hazardous reagents (LiAlH4), complex purification Moderate to high yield, purity depends on steps

Research Findings and Industrial Relevance

  • The coupling reagent-based process is favored for industrial production due to its simplicity, environmental friendliness, and cost-effectiveness.
  • Reaction parameters such as temperature, solvent choice, and base molar ratios have been optimized to balance reaction rate and product quality.
  • The process allows for easy adaptation to various substituted quinoline derivatives, including 5,7-dimethyl substitutions.
  • The use of mild reaction conditions minimizes side reactions and degradation, enhancing product stability.

Chemical Reactions Analysis

5,7-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Quinoline Core

  • The carboxamide group enables hydrogen bonding, critical for target interactions.
  • Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide): Features a hydroxyl group at position 4 and a phenylmethyl substituent. The hydroxyl group increases polarity, while the bulky phenylmethyl group may improve binding to hydrophobic pockets in biological targets .
  • 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid: Chlorine atoms at positions 5 and 7 are electron-withdrawing, reducing ring electron density and altering reactivity. The carboxylic acid group increases acidity compared to carboxamides .

Physicochemical Properties and Spectral Data

  • Molecular Weight and Formula: 5,7-Dimethylquinoline-3-carboxamide: Estimated molecular formula ~C₁₃H₁₄N₂O (MW: 214.27 g/mol). Linomide: C₁₈H₁₇N₃O₂ (MW: 307.35 g/mol) . 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid: C₁₁H₇Cl₂NO₂ (MW: 256.08 g/mol) .
  • Spectral Features: Carboxamide C=O stretches appear near 1635 cm⁻¹ in IR spectra, consistent across analogs . Quinoline protons in ¹H-NMR resonate between δ 7.0–8.5 ppm, with substituent-dependent shifts (e.g., methyl groups at δ 1.3–2.5 ppm) .

Data Table: Comparative Analysis of Quinoline-3-carboxamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
This compound 5-Me, 7-Me, 3-CONH₂ C₁₃H₁₄N₂O 214.27 Not reported (inferred H-bonding)
Linomide 4-OH, 1-Me, N-PhCH₂, 3-CONH₂ C₁₈H₁₇N₃O₂ 307.35 Antiangiogenic (EC₅₀ ≥ 100 µg/mL)
N3-(1-(3,5-Dimethyl)adamantyl)-... Adamantyl, pentyl, 4-S, 3-CONH₂ C₂₇H₃₃N₃OS 455.63 CNS-targeted (inferred)
5,7-Dichloro-2-Me-quinoline-3-COOH 5-Cl, 7-Cl, 2-Me, 3-COOH C₁₁H₇Cl₂NO₂ 256.08 Not reported

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,7-Dimethylquinoline-3-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of substituted anilines with β-ketoesters to form the quinoline core. Methylation at the 5- and 7-positions is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Carboxamide formation at position 3 employs coupling agents like EDCI/HOBt with ammonium chloride. Key optimization parameters include:

  • Temperature : 80–100°C for cyclization steps.
  • Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective methylation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Quinoline Core FormationAniline derivative, β-ketoester, H₂SO₄ (cat.)65–75≥95%
MethylationCH₃I, K₂CO₃, DMF, 80°C70–85≥90%
Carboxamide CouplingEDCI/HOBt, NH₄Cl, DCM50–60≥85%

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at δ 2.4–2.6 ppm, carboxamide NH at δ 8.1–8.3 ppm).
  • IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide group.
  • HPLC-MS : Retention time (~8.2 min, C18 column) and m/z 244.1 [M+H]⁺ ensure purity and molecular weight confirmation .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. Solubility

SolventSolubility (mg/mL)
DMSO25–30
Ethanol10–15
Water<0.1
  • Use sonication (30 min) or gentle heating (40°C) to enhance dissolution .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., IC₅₀ variability) for this compound be resolved?

  • Methodological Answer : Contradictions in potency (e.g., IC₅₀ ranging from 1.2–5.8 µM in kinase assays) may arise from:

  • Assay Conditions : Buffer pH (optimum 7.4), ionic strength, and ATP concentration (e.g., 10 µM vs. 100 µM).
  • Protein Source : Recombinant vs. native enzyme purity (e.g., endotoxin levels affecting activity).
  • Statistical Validation : Triplicate runs with Z’-factor >0.5 to ensure assay robustness .
    • Recommended Protocol :

Standardize ATP concentration at 50 µM.

Use recombinant protein with ≥95% purity (SDS-PAGE verified).

Include positive controls (e.g., staurosporine) in each plate.

Q. What strategies improve the metabolic stability of this compound in in vivo studies?

  • Methodological Answer : The compound’s short half-life (t₁/₂ ~1.2 h in rodents) is attributed to hepatic CYP3A4-mediated oxidation. Mitigation strategies:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to block CYP3A4 binding.
  • Prodrug Approach : Mask the carboxamide as a pivaloyloxymethyl ester to enhance bioavailability.
  • Co-Administration : Use CYP inhibitors (e.g., ketoconazole) at 10 mg/kg .

Q. How do crystallographic studies inform the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : X-ray diffraction (e.g., CCDC DAMIOT) reveals:

  • Planarity : The quinoline core adopts a near-planar conformation, facilitating π-π stacking with target proteins.
  • Hydrogen Bonding : Carboxamide NH forms a critical H-bond with Glu205 in kinase binding pockets.
  • Methyl Groups : 5,7-Methyl substituents induce steric hindrance, reducing off-target binding .
    • SAR Insights :
ModificationEffect on Activity
5-Me → H↓ Potency (10-fold)
3-Carboxamide → Ester↑ Lipophilicity, ↓ Selectivity

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding assays for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Force Field Limitations : MM/GBSA scoring may overestimate hydrophobic interactions.
  • Protein Flexibility : Rigid docking ignores conformational changes (e.g., induced-fit in kinase domains).
  • Solvent Effects : Implicit solvent models fail to account for explicit water-mediated H-bonds.
    • Resolution : Use molecular dynamics (MD) simulations (50 ns trajectories) with AMBER22 to model flexibility and solvation .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

  • Stepwise Guidelines :

Quality Control : Validate starting materials via NMR (≥98% purity).

Reaction Monitoring : Use TLC (hexane/EtOAc 3:1) or LC-MS at each step.

Scale-Up : Maintain stirring rate >500 rpm to ensure homogenous mixing in large batches.

Documentation : Report Rf values, retention times, and spectral peaks in supplementary data .

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